[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester
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Overview
Description
Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate is a complex organic compound that features a thiophene ring, a benzyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of thiophene-2-carboxylic acid with ethylamine to form an amide intermediate. This intermediate is then reacted with benzyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The carbamate moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene ring but lacks the benzyl and carbamate groups.
Benzyl carbamate: Contains the benzyl and carbamate groups but lacks the thiophene ring.
Ethyl thiophene-2-carboxylate: Contains the thiophene ring and an ester group but lacks the benzyl and carbamate groups.
Uniqueness
Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate is unique due to its combination of a thiophene ring, benzyl group, and carbamate moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18N2O3S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
benzyl N-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]carbamate |
InChI |
InChI=1S/C16H18N2O3S/c19-15(17-9-8-14-7-4-10-22-14)11-18-16(20)21-12-13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2,(H,17,19)(H,18,20) |
InChI Key |
UNJKDHFHQGIACM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
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